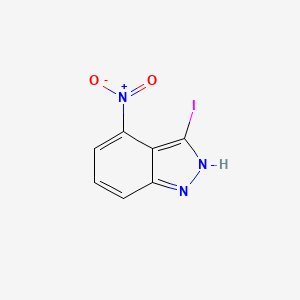

3-Iodo-4-nitro-1H-indazole

CAS No.: 885521-22-2

Cat. No.: VC2295207

Molecular Formula: C7H4IN3O2

Molecular Weight: 289.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885521-22-2 |

|---|---|

| Molecular Formula | C7H4IN3O2 |

| Molecular Weight | 289.03 g/mol |

| IUPAC Name | 3-iodo-4-nitro-2H-indazole |

| Standard InChI | InChI=1S/C7H4IN3O2/c8-7-6-4(9-10-7)2-1-3-5(6)11(12)13/h1-3H,(H,9,10) |

| Standard InChI Key | AOTAXYVEONHYHY-UHFFFAOYSA-N |

| SMILES | C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])I |

| Canonical SMILES | C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])I |

Introduction

Structural and Physicochemical Properties

The compound 3-Iodo-4-nitro-1H-indazole consists of an indazole core with iodine substitution at the C-3 position and a nitro group at the C-4 position. This arrangement creates a molecule with unique electronic and steric properties that influence both its physical characteristics and chemical reactivity. The molecular formula is C₇H₄IN₃O₂, with a precise molecular weight of 289.030 g/mol and an exact mass of 288.934814 . The presence of both electron-withdrawing groups creates an electronically deficient aromatic system that exhibits distinctive reactivity patterns compared to unsubstituted indazoles.

Physical Properties

3-Iodo-4-nitro-1H-indazole possesses several distinctive physical properties that are summarized in Table 1. These characteristics are important for both its identification and handling in laboratory settings.

| Property | Value |

|---|---|

| CAS Number | 885521-22-2 |

| Molecular Weight | 289.030 g/mol |

| Density | 2.2±0.1 g/cm³ |

| Boiling Point | 458.0±25.0 °C at 760 mmHg |

| Melting Point | 210-212°C |

| Flash Point | 230.8±23.2 °C |

| Exact Mass | 288.934814 |

| Molecular Formula | C₇H₄IN₃O₂ |

Table 1: Physical properties of 3-Iodo-4-nitro-1H-indazole

The high melting point (210-212°C) reflects the compound's rigid structure and potential for intermolecular hydrogen bonding through the N-H group of the indazole ring. This property also suggests significant crystal lattice stability, likely enhanced by halogen bonding interactions involving the iodine atom. The relatively high density of 2.2±0.1 g/cm³ can be attributed primarily to the presence of the heavy iodine atom in the molecular structure, which substantially increases the molecular weight relative to the physical size of the molecule.

Synthetic Approaches

The synthesis of 3-Iodo-4-nitro-1H-indazole typically involves strategic functionalization of the indazole core structure. Several general synthetic pathways can be adapted for its preparation, drawing from established methods for related compounds.

Direct Iodination Strategies

One common approach to synthesizing 3-iodo indazole derivatives involves direct iodination of the indazole ring. Based on reported methodologies for similar compounds, the preparation of 3-iodo-4-nitro-1H-indazole could be achieved by reacting 4-nitro-1H-indazole with iodine in the presence of a suitable base. For example, the functionalization of the C-3 position of indazole rings has been demonstrated using iodine (I₂) and potassium carbonate (K₂CO₃) in solvents such as DMF .

The reaction typically proceeds through initial deprotonation of the acidic C-3 position, followed by electrophilic attack of the iodine. The general reaction scheme can be represented as:

4-nitro-1H-indazole + I₂ + K₂CO₃ → 3-iodo-4-nitro-1H-indazole + KI + KHCO₃

This approach leverages the intrinsic reactivity of the indazole system, particularly the enhanced acidity of the C-3 position due to the adjacent nitrogen atoms. The presence of the electron-withdrawing nitro group at the C-4 position would likely further activate the C-3 position toward electrophilic substitution, potentially enhancing reaction efficiency.

Palladium-Catalyzed Functionalization

For the synthesis of derivatives of 3-iodo-4-nitro-1H-indazole, palladium-catalyzed coupling reactions offer versatile approaches. Suzuki coupling with arylboronic acids, for instance, provides an efficient method for introducing aryl substituents at the C-3 position. This approach has been successfully employed with other 3-iodo-indazole compounds .

The general procedure involves reacting the 3-iodo-4-nitro-1H-indazole with an arylboronic acid in the presence of a palladium catalyst such as Pd(PPh₃)₄ and a base like NaHCO₃ in DMF solvent. The reaction typically proceeds at elevated temperatures (around 80°C) . This method allows for the preparation of a wide range of 3-aryl-4-nitro-1H-indazole derivatives with potential biological activities.

Chemical Reactivity

The reactivity of 3-iodo-4-nitro-1H-indazole is governed by the electronic and steric effects of its functional groups, making it a versatile intermediate for various transformations.

Reactivity of the Iodo Substituent

The iodine at the C-3 position serves as an excellent leaving group for cross-coupling reactions. This reactivity is particularly valuable for carbon-carbon bond formation through palladium-catalyzed processes. Several key reaction types can be performed:

-

Suzuki coupling with boronic acids to introduce aryl or alkyl groups

-

Heck reactions with alkenes to form C-C bonds with unsaturated systems

-

Sonogashira coupling with terminal alkynes to introduce alkynyl substituents

For example, a Heck reaction between 3-iodo-nitro-indazole derivatives and vinyl compounds can be accomplished using palladium(II) acetate (Pd(OAc)₂) as a catalyst, with ligands such as tri-o-tolylphosphine, and bases such as N,N-diisopropylethylamine in DMF solvent . These transformations significantly expand the compound's utility as a building block for more complex structures.

Reactivity of the Nitro Group

The nitro group at the C-4 position introduces additional reactivity patterns. Nitro groups can be reduced to amino groups under various conditions, providing access to 3-iodo-4-amino-1H-indazole derivatives. These amino derivatives would offer further functionalization possibilities through:

-

Diazotization and subsequent coupling reactions

-

Amide and sulfonamide formation

-

Reductive alkylation

The presence of the nitro group also affects the electronic properties of the indazole ring system, typically decreasing electron density and thereby influencing the reactivity at other positions, including the N-H proton acidity and nucleophilicity of the nitrogen atoms.

Analytical Characterization

Proper identification and characterization of 3-iodo-4-nitro-1H-indazole are crucial for confirming its structure and purity in both synthetic and analytical contexts.

Chromatographic Methods

For purity assessment and identification, high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) provide valuable tools. The relatively high lipophilicity of 3-iodo-4-nitro-1H-indazole (LogP 2.88) suggests that reversed-phase HPLC would be suitable for its analysis, typically using C18 columns with appropriate mobile phase compositions.

TLC analysis would likely employ silica gel plates with eluent systems such as ethyl acetate/hexane mixtures, as has been reported for similar indazole derivatives . The compound would likely be visualized under UV light due to the aromatic indazole core, potentially showing distinctive coloration due to the nitro group.

Mass Spectrometry

Mass spectrometry provides definitive identification through molecular weight determination and fragmentation pattern analysis. The exact mass of 3-iodo-4-nitro-1H-indazole is 288.934814 , which would be observed as the molecular ion peak in high-resolution mass spectrometry. Characteristic fragmentation patterns would likely include loss of the nitro group (-NO₂) and cleavage at the C-I bond, providing distinctive fragment ions for structural confirmation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume